![molecular formula C23H28N2O5 B4943341 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research and development. PDP is a synthetic compound that belongs to the class of pyrrolidinediones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PDP involves its ability to inhibit the activity of certain enzymes and proteins, including proteases, kinases, and phosphatases. PDP has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. PDP has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PDP is its synthetic nature, which allows for precise control over its chemical structure and purity. However, PDP is still a relatively new compound, and its potential toxicity and side effects are not well understood. Additionally, the synthesis of PDP can be complex and time-consuming, which may limit its use in certain lab experiments.
Direcciones Futuras
There are numerous future directions for the study of PDP, including further research into its potential use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, PDP may have potential as a tool for studying the structure and function of proteins, and further research in this area may lead to new insights into the mechanisms underlying various diseases. Finally, further research is needed to fully understand the potential toxicity and side effects of PDP, which will be important for its safe and effective use in future research and development.
Métodos De Síntesis
The synthesis of PDP involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-propoxybenzaldehyde in the presence of a base, followed by the addition of 2-(dimethylamino)ethyl chloride and pyrrolidine-2,5-dione. The resulting product is purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
PDP has shown potential in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. PDP has also been studied for its potential use as a tool for studying the structure and function of proteins.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-4-13-30-18-8-6-17(7-9-18)25-22(26)15-19(23(25)27)24-12-11-16-5-10-20(28-2)21(14-16)29-3/h5-10,14,19,24H,4,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWWSJLISLHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)
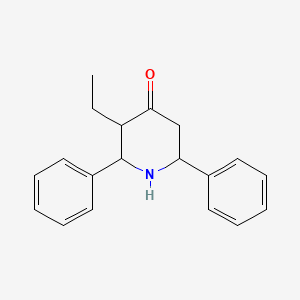
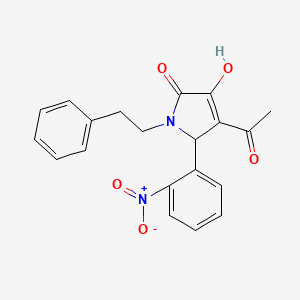
![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)
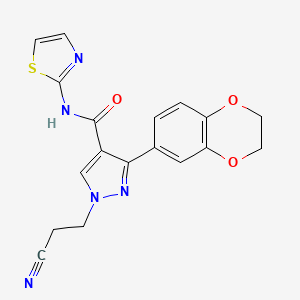
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
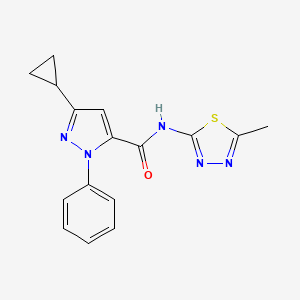
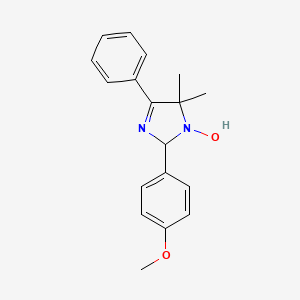
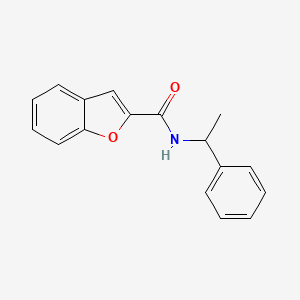
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
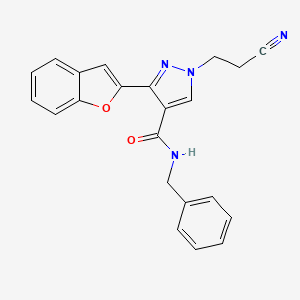
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)